![molecular formula C12H16BFO3 B1441936 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol CAS No. 1398923-95-9](/img/structure/B1441936.png)
4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Overview
Description
“4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol” is a chemical compound with the molecular formula C11H15BFNO2 . It is often used in the field of medicinal chemistry and as an intermediate in chemical synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group attached to a fluorine atom and a boronic ester group . The boronic ester group contains a boron atom bonded to two oxygen atoms and a carbon atom, forming a cyclic structure .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 302.8±27.0 °C and a predicted density of 1.09±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Synthesis and Structural Analysis
In a study by Huang et al. (2021), boric acid ester intermediates with benzene rings, similar in structure to 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, were synthesized and analyzed. These compounds, obtained through a three-step substitution reaction, were confirmed via spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) was used to further validate the molecular structures, emphasizing the importance of this compound in understanding the conformation and physicochemical properties of similar boric acid esters (Huang et al., 2021).
Application in Explosive Detection
A 2016 study by Fu et al. explored the use of compounds related to 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol in detecting hydrogen peroxide vapor, a key component in peroxide-based explosives. They developed an organic thin-film fluorescence probe using boron ester or acid, noting its suitability for H2O2 detection due to reactive activity. This research highlights the potential application of these compounds in security and explosive detection (Fu et al., 2016).
Fluorescence Probes for Biological Applications
In 2018, Lampard et al. synthesized a series of boronate ester fluorescence probes, including derivatives of compounds similar to 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol. These probes were developed for the detection of hydrogen peroxide (H2O2), showcasing their potential in biological and chemical sensing applications, particularly in contexts where H2O2 detection is crucial (Lampard et al., 2018).
Drug Delivery and Nanoparticle Formation
Research by Ren et al. (2022) on pH/H2O2-responsive polyhedral oligomeric silsesquioxane (POSS) molecule functionalized with derivatives of 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol demonstrated their efficacy in drug delivery. The study focused on the fabrication of fluorescent vesicles encapsulating doxorubicin, indicating the compound's potential in the field of targeted drug delivery and controlled release (Ren et al., 2022).
Safety And Hazards
properties
IUPAC Name |
4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO3/c1-11(2)12(3,4)17-13(16-11)9-7-8(15)5-6-10(9)14/h5-7,15H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQGRXFGHPKHTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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